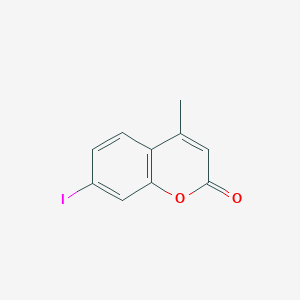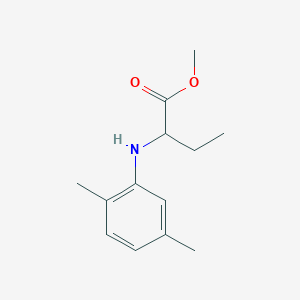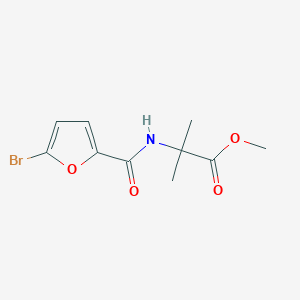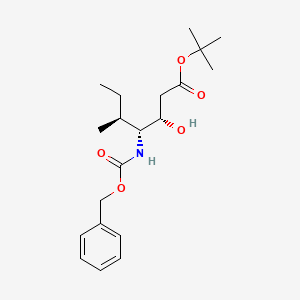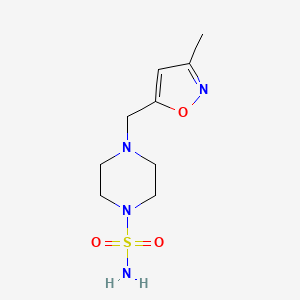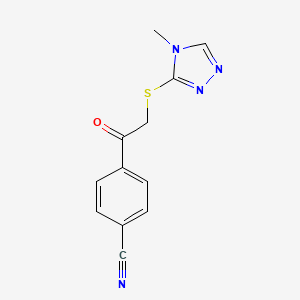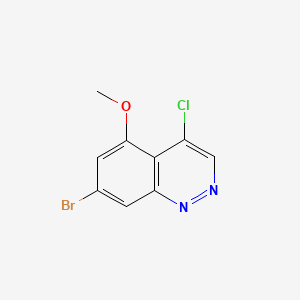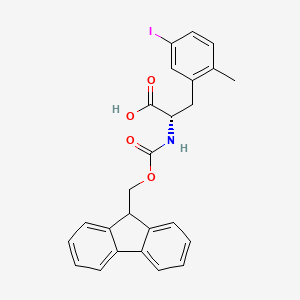
Fmoc-Phe(2-Me, 5-I)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Phe(2-Me, 5-I)-OH is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with a methyl group at the 2-position and an iodine atom at the 5-position. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(2-Me, 5-I)-OH typically involves the following steps:
Iodination: The phenylalanine derivative is iodinated at the 5-position using iodine and a suitable oxidizing agent.
Methylation: The 2-position of the phenyl ring is methylated using a methylating agent such as methyl iodide.
Fmoc Protection: The amino group of the phenylalanine derivative is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Fmoc-Phe(2-Me, 5-I)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenyl ring or the side chain.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide or sodium hydroxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or side chain.
Reduction: Deiodinated phenylalanine derivative.
Substitution: Substituted phenylalanine derivatives with various functional groups.
科学的研究の応用
Chemistry
Fmoc-Phe(2-Me, 5-I)-OH is used in peptide synthesis as a building block for creating peptides with specific properties. The Fmoc group allows for selective deprotection and coupling reactions.
Biology
The compound can be used to study protein-protein interactions and enzyme-substrate interactions due to its unique structural features.
Medicine
This compound can be used in the development of peptide-based drugs and therapeutic agents. Its unique substitutions can enhance the stability and bioavailability of peptides.
Industry
The compound is used in the production of peptide-based materials and nanomaterials. It can also be used in the development of biosensors and bioanalytical devices.
作用機序
The mechanism of action of Fmoc-Phe(2-Me, 5-I)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methyl and iodine substitutions can affect the hydrophobicity and electronic properties of the phenyl ring, which in turn can influence the interactions of the peptide with other molecules.
類似化合物との比較
Similar Compounds
Fmoc-Phe-OH: The parent compound without the methyl and iodine substitutions.
Fmoc-Phe(2-Me)-OH: A derivative with only the methyl substitution.
Fmoc-Phe(5-I)-OH: A derivative with only the iodine substitution.
Uniqueness
Fmoc-Phe(2-Me, 5-I)-OH is unique due to the presence of both methyl and iodine substitutions on the phenyl ring. This combination of substitutions can provide distinct properties such as increased hydrophobicity and altered electronic characteristics, making it useful for specific applications in peptide synthesis and research.
特性
分子式 |
C25H22INO4 |
|---|---|
分子量 |
527.3 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-iodo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22INO4/c1-15-10-11-17(26)12-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChIキー |
GICURTLECFCAEN-QHCPKHFHSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC1=C(C=C(C=C1)I)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


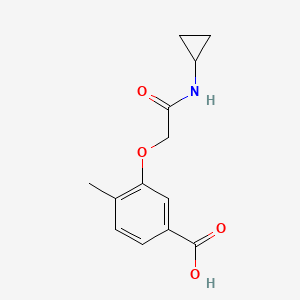
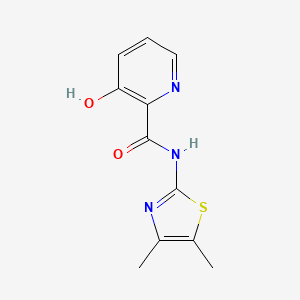
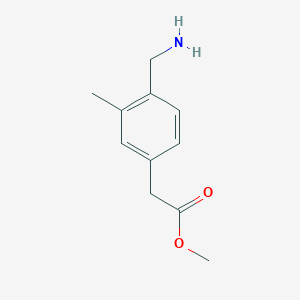

![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
